Structure Elucidation of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile: A Multi-faceted Spectroscopic Approach
Structure Elucidation of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile: A Multi-faceted Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, particularly kinase inhibitors.[1] The precise structural characterization of novel azaindole derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring intellectual property integrity. This guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile, a representative member of the 5-azaindole class. We will proceed through a logical workflow, integrating data from mass spectrometry (MS), infrared (IR) spectroscopy, and advanced one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy to build a self-validating structural proof.
Foundational Analysis: Molecular Formula and Key Functional Groups
The initial steps in any structure elucidation workflow are to determine the molecular formula and identify the primary functional groups present. This provides the fundamental building blocks upon which the complete structural picture will be assembled.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: Before delving into complex NMR, confirming the elemental composition is crucial. HRMS provides a highly accurate mass measurement, allowing for the determination of a unique molecular formula. For a bromine-containing compound, the isotopic pattern is a definitive diagnostic feature.
Protocol: The sample is analyzed by Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
Expected Results: The chemical formula C₈H₄BrN₃ yields a monoisotopic mass of 220.9616. HRMS analysis should provide a measured mass within a narrow tolerance (typically < 5 ppm). A hallmark feature will be the presence of two major peaks of nearly equal intensity separated by approximately 2 Da: the M+ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br). This iconic 1:1 isotopic signature is a classic indicator of a monobrominated compound.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and non-destructive technique to identify key functional groups based on their characteristic vibrational frequencies. For this molecule, the nitrile and the pyrrole N-H are the most diagnostic.
Protocol: The spectrum is acquired using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples and requires minimal preparation.[3]
Expected Results:
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N-H Stretch (Pyrrole): A moderately broad absorption band is expected in the region of 3200-3400 cm⁻¹.[4]
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C≡N Stretch (Nitrile): A sharp, strong, and highly characteristic absorption peak should appear in the 2220-2240 cm⁻¹ range, consistent with an aromatic nitrile where conjugation slightly lowers the frequency.[3][5][6]
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Aromatic C=C/C=N Stretches: Multiple sharp bands of varying intensity will be observed between 1400-1600 cm⁻¹.
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C-H Bending (Aromatic): Peaks in the 700-900 cm⁻¹ region can provide clues about the substitution pattern of the aromatic rings.
Unraveling the Core Skeleton: 1D and 2D NMR Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Workflow for NMR Analysis
Caption: Key HMBC correlations confirming the molecular backbone.
Data Synthesis and Final Confirmation
By integrating the data from all spectroscopic methods, a definitive structural assignment can be made.
| Proton Label | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1-H | ~12.8 | - | C2, C3a, C7a |
| H2 | ~8.6 | ~128 | C3, C3a, C7a |
| H4 | ~8.4 | ~133 | C6, C7a, C3a |
| H6 | ~7.8 | ~131 | C4, C7a |
| - | - | ~148 | C7a |
| - | - | ~146 | C4a (implied) |
| - | - | ~117 | C≡N |
| - | - | ~112 | C7 |
| - | - | ~98 | C3 |
| - | - | ~120 | C3a |
Note: Chemical shifts are approximate and may vary based on solvent and concentration.
The collective data provides an interlocking, self-consistent proof for the structure of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile . The HRMS confirms the elemental formula and the presence of one bromine atom. The FTIR identifies the key nitrile and N-H functional groups. The ¹H and ¹³C NMR spectra define the number and type of proton and carbon environments, and the crucial HSQC and HMBC experiments unambiguously establish the atom-to-atom connectivity of the fused heterocyclic core and the precise location of the bromo and carbonitrile substituents.
Appendix: Standard Operating Protocols
A.1 High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
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Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.
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Ionization Mode: Operate in positive ion mode to generate the [M+H]⁺ ion.
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Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
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Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure the mass accuracy is calibrated using a known standard immediately prior to the run.
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Analysis: Determine the accurate mass of the monoisotopic peak and the M+2 peak. Use the instrument software to calculate the elemental composition and compare the measured mass and isotopic pattern to the theoretical values for C₈H₅BrN₃⁺.
A.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Instrumentation: Use a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
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¹H NMR: Acquire a standard proton spectrum with 16-32 scans.
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¹³C NMR: Acquire a proton-decoupled carbon spectrum with 1024-2048 scans.
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DEPT-135: Acquire a DEPT-135 spectrum to differentiate CH/CH₃ from CH₂ signals.
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HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum. Optimize the ¹JCH coupling constant to ~145 Hz.
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HMBC: Acquire a gradient-selected HMBC spectrum. Optimize the long-range coupling constant (ⁿJCH) to 8 Hz to observe typical 2- and 3-bond correlations.
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Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent signal of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).
References
- Time.gov. (n.d.). Current time information in Pasuruan, ID.
-
Leboho, T. C., van Vuuren, S. F., Michael, J. P., & de Koning, C. B. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of 19. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
AMERICAN ELEMENTS. (n.d.). 7-Bromo-1H-pyrrolo[3,2-c]pyridine | CAS 902837-42-7. Retrieved from [Link]
-
PMC - NIH. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
-
Science.gov. (n.d.). nmr hsqc hmbc: Topics. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 7-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine. Retrieved from [Link]
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). Retrieved from [Link]
-
Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives. Retrieved from [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrational spectroscopic study of pyrrole and its deuterated derivatives. Retrieved from [Link]
-
Capot Chemical. (n.d.). Specifications of 7-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Pyrrolo [2, 3-f] Indole-3, 7-Dicarbonitriles. Retrieved from [Link]
-
MDPI. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Retrieved from [Link]
-
YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
-
Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The Mass Spectra of Imidoyl Halides and Bromoiminium Bromides. Retrieved from [Link]
-
ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Retrieved from [Link]
